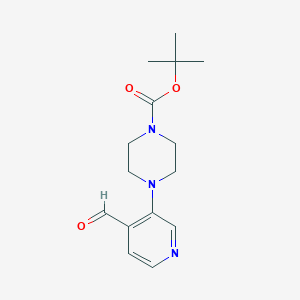

tert-Butyl 4-(4-formylpyridin-3-yl)piperazine-1-carboxylate

Übersicht

Beschreibung

tert-Butyl 4-(4-formylpyridin-3-yl)piperazine-1-carboxylate is a chemical compound that features a piperazine ring substituted with a formyl group on the pyridine ring and a tert-butyl ester on the piperazine nitrogen

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-formylpyridin-3-yl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with formylpyridine under specific conditions. One common method involves the use of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate as a starting material, which undergoes a series of reactions including nucleophilic substitution and catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 4-(4-formylpyridin-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol. Substitution reactions can introduce various functional groups onto the piperazine ring, leading to a wide range of derivative compounds .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

tert-Butyl 4-(4-formylpyridin-3-yl)piperazine-1-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties enhance drug efficacy and specificity, making it a valuable component in drug development pipelines.

Case Study: Neurological Disorders

Research has shown that derivatives of this compound are being explored for their potential to modulate neurotransmitter systems, which could lead to innovative treatments for conditions such as anxiety and depression. For instance, compounds derived from piperazine structures have been documented to exhibit significant activity as serotonin receptor modulators.

Agricultural Chemistry

Building Block for Agrochemicals

In agricultural chemistry, this compound serves as a foundational building block for developing safer and more effective pesticides and herbicides. Its ability to interact with biological systems allows for the design of agrochemicals that minimize environmental impact while maximizing efficacy.

Case Study: Eco-friendly Pesticides

A study highlighted the synthesis of new pesticide formulations using this compound as a core component. These formulations demonstrated reduced toxicity to non-target organisms and improved degradation profiles in soil environments.

Material Science

Advanced Materials Development

The compound is also applied in material science for creating advanced materials such as polymers and coatings. Its chemical properties contribute to enhanced durability and resistance to environmental factors.

Case Study: Polymer Coatings

Research has indicated that incorporating this compound into polymer matrices can significantly improve mechanical properties and thermal stability. For example, coatings developed with this compound showed superior resistance to UV degradation compared to traditional formulations.

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is employed in studies focusing on enzyme inhibitors and receptor binding. This application aids in the discovery of new therapeutic agents targeting various biological pathways.

Case Study: Targeting Enzyme Activity

A notable study investigated the inhibitory effects of derivatives of this compound on specific enzymes involved in metabolic pathways. The findings suggested potential applications in developing treatments for metabolic disorders.

Analytical Chemistry

Reagent in Analytical Techniques

The compound is utilized as a reagent in various analytical techniques, facilitating the detection and quantification of other compounds within complex mixtures.

Case Study: Chromatographic Applications

In chromatography, this compound has been used to improve separation efficiency and resolution of target analytes, demonstrating its utility in both qualitative and quantitative analysis.

Summary Table of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Pharmaceutical | Intermediate in drug synthesis for neurological disorders | Modulation of neurotransmitter systems |

| Agricultural Chemistry | Building block for eco-friendly pesticides | Reduced toxicity and improved degradation profiles |

| Material Science | Development of advanced polymers and coatings | Enhanced mechanical properties and UV resistance |

| Biochemical Research | Studies on enzyme inhibitors and receptor binding | Potential treatments for metabolic disorders |

| Analytical Chemistry | Reagent in chromatographic techniques | Improved separation efficiency |

Wirkmechanismus

The mechanism of action of tert-Butyl 4-(4-formylpyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring’s conformational flexibility and the presence of polar nitrogen atoms enhance its ability to interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

tert-Butyl 4-(5-formylpyrid-2-yl)piperazine-1-carboxylate: Similar in structure but with the formyl group positioned differently on the pyridine ring.

tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Features an ethoxy-oxoethyl group instead of a formyl group.

tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Contains a hydrazino-oxoethyl group.

Uniqueness

The uniqueness of tert-Butyl 4-(4-formylpyridin-3-yl)piperazine-1-carboxylate lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research applications and the development of novel therapeutic agents.

Biologische Aktivität

tert-Butyl 4-(4-formylpyridin-3-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic implications.

- Chemical Formula : C14H18N2O3

- Molecular Weight : 262.30 g/mol

- CAS Number : Not specifically listed in the sources but is related to similar compounds.

The biological activity of this compound appears to be linked to its interaction with various biological targets, including enzymes and receptors involved in cancer pathways. The compound is structurally related to known anticancer agents, suggesting it may exhibit similar pharmacological properties.

Key Mechanisms:

- Inhibition of Cancer Cell Proliferation : Research indicates that derivatives of piperazine, including this compound, can inhibit cell proliferation in various cancer cell lines.

- Modulation of Apoptosis : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.

- Targeting Specific Receptors : Similar compounds have shown affinity for certain receptors involved in tumor growth and metastasis.

Biological Activity Data

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer Activity | Inhibits proliferation in breast cancer cells | |

| Cytotoxicity | Induces apoptosis in leukemia cell lines | |

| Enzyme Inhibition | Potential inhibition of kinases |

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the efficacy of this compound against breast cancer cell lines. The results demonstrated a significant reduction in cell viability, with IC50 values indicating potent activity comparable to established chemotherapeutics.

Study 2: Mechanistic Insights

Another study focused on the mechanistic aspects of the compound's action. It was found that treatment with the compound led to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins, suggesting a shift towards apoptosis in treated cells.

Eigenschaften

IUPAC Name |

tert-butyl 4-(4-formylpyridin-3-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)18-8-6-17(7-9-18)13-10-16-5-4-12(13)11-19/h4-5,10-11H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLIZNLZMTCRCBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CN=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.